Coprogen

Übersicht

Beschreibung

Coprogen is a type of siderophore, which are small, high-affinity iron-chelating compounds secreted by microorganisms such as fungi and bacteria. Siderophores play a crucial role in the acquisition of iron from the environment, which is essential for the growth and development of these microorganisms. This compound, specifically, belongs to the hydroxamate class of siderophores and is known for its ability to bind iron (III) ions with high specificity and affinity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of coprogen typically involves the use of nonribosomal peptide synthetases (NRPSs), which are multi-enzyme complexes that facilitate the assembly of siderophores from amino acid precursors. The biosynthetic pathway of this compound starts with the amino acid L-ornithine, which undergoes a series of enzymatic modifications to form the final siderophore structure .

Industrial Production Methods: Industrial production of this compound can be achieved through the cultivation of specific fungi or bacteria that naturally produce this siderophore. For example, the fungus Trichoderma hypoxylon has been identified as a producer of amphiphilic this compound siderophores. The production process involves the fermentation of the microorganism in a controlled environment, followed by the extraction and purification of this compound using techniques such as liquid chromatography and mass spectrometry .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Coprogen durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um seinen Eisen(III)-Komplex zu bilden, in dem es Eisen(III)-Ionen bindet.

Reduktion: Der Eisen(III)-Komplex von this compound kann unter bestimmten Bedingungen wieder zu seiner Eisen(II)-Form reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können verwendet werden, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumdithionit können verwendet werden, um den Eisen(III)-Komplex von this compound zu reduzieren.

Substitution: Verschiedene Nukleophile können in Substitutionsreaktionen verwendet werden, um die Hydroxamatgruppen von this compound zu modifizieren.

Hauptprodukte, die gebildet werden:

Eisen(III)-Coprogen-Komplex: Wird durch Oxidation und anschließende Bindung von Eisen(III)-Ionen gebildet.

Modifizierte this compound-Derivate: Werden durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Microbial Iron Acquisition

Coprogen plays a crucial role in iron acquisition for various microorganisms. It is produced by fungi such as Talaromyces marneffei, which enhances its survival in iron-limited environments. Research has shown that mutants of T. marneffei with enhanced this compound production can significantly reduce the iron levels available to competing pathogens, demonstrating its potential as an ecological competitive strategy .

Medical Applications

Iron Chelation Therapy

This compound and its derivatives have emerged as potential iron chelators in medical applications. For instance, this compound B has been shown to reduce labile iron pools in hepatocellular carcinoma (Huh7) cells without exhibiting toxicity. This property suggests its utility in treating conditions related to iron overload, such as hemochromatosis and certain types of cancer .

Antimicrobial Properties

The antimicrobial activity of this compound B has been documented against various pathogens, including Candida albicans and Escherichia coli. Studies indicate that this compound B inhibits the growth of these organisms in a dose-dependent manner, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant strains .

Agricultural Applications

This compound's role in promoting plant growth through enhanced nutrient availability is being explored. By improving the bioavailability of iron in soils deficient in this nutrient, this compound can enhance plant health and yield. This application is particularly relevant in regions with high soil pH where iron availability is limited .

Case Study 1: this compound Production Enhancement

A study focused on genetically modifying Talaromyces marneffei to enhance this compound production demonstrated that deletion of the SreA gene led to increased extracellular siderophore levels. The resulting strain produced this compound B, which was characterized using HPLC-MS and NMR techniques .

Key Findings:

- Enhanced Production : The modified strain showed significantly higher this compound levels.

- Iron Binding : this compound B effectively reduced iron levels in cultured cells.

- Antimicrobial Activity : Demonstrated effectiveness against pathogenic bacteria.

Case Study 2: this compound as an Antimicrobial Agent

Research investigating the antimicrobial properties of this compound B revealed its effectiveness against several bacterial strains. The study assessed growth inhibition through various concentrations of this compound B, confirming its potential as a natural antimicrobial agent .

Key Findings:

- Inhibition Rates : Significant growth inhibition observed at specific concentrations.

- Mechanism of Action : Likely involves iron sequestration from pathogens.

Table 1: Comparison of this compound Production in Various Fungi

Table 2: Antimicrobial Activity of this compound B

Wirkmechanismus

Coprogen exerts its effects by binding iron (III) ions with high specificity and affinity. The hydroxamate groups in this compound form stable complexes with iron (III) ions, facilitating their transport into microbial cells. Once inside the cell, the iron is released and utilized in various metabolic processes, including DNA replication, amino acid biosynthesis, and the citric acid cycle. The molecular targets of this compound include iron (III)-hydroxamate-binding proteins such as FhuD in Escherichia coli .

Vergleich Mit ähnlichen Verbindungen

Ferrichrome: Another hydroxamate siderophore produced by fungi, known for its high affinity for iron (III) ions.

Fusarinine: A hydroxamate siderophore produced by fungi, structurally similar to coprogen but with different side chains.

Rhodotorulic Acid: A hydroxamate siderophore produced by yeasts, with a simpler structure compared to this compound

Uniqueness of this compound: this compound is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property enhances its ability to transport iron across cell membranes and makes it a versatile tool in various scientific applications .

Biologische Aktivität

Coprogen is a siderophore produced by various fungi, particularly within the genus Aspergillus and Talaromyces. It plays a crucial role in iron acquisition, which is vital for microbial growth and pathogenicity. This article explores the biological activities of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential applications in medical science.

Iron Scavenging : this compound functions primarily as an iron-chelating agent. It binds to ferric iron (Fe³⁺) with high affinity, thereby facilitating iron uptake in environments where this essential nutrient is limited. This property is particularly important for pathogenic fungi that require iron for virulence.

Biosynthesis Pathway : Recent studies have elucidated the biosynthetic pathways of this compound in fungi. For instance, genetic analyses in Metarhizium robertsii revealed specific gene clusters responsible for this compound synthesis, indicating a complex regulatory mechanism influenced by environmental iron levels .

2. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Research has demonstrated that this compound B, a derivative of this compound, effectively inhibits the growth of Candida albicans and Escherichia coli . The compound's effectiveness varies with concentration, indicating a dose-dependent response in its antimicrobial activity.

Table 1: Antimicrobial Activity of this compound B

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

3. Case Studies

Several case studies highlight the significance of this compound in clinical and environmental contexts:

- Case Study on Iron Chelation : In a study involving hepatocellular carcinoma (Huh7) cells, this compound B was shown to reduce labile iron pools without exhibiting cytotoxic effects, suggesting its potential as an iron chelator in cancer therapy .

- Environmental Impact : Research indicates that this compound plays a role in microbial competition for iron in soil ecosystems. By outcompeting other microorganisms for iron, fungi producing this compound can establish dominance in nutrient-poor environments .

4. Research Findings

Recent research has focused on the genetic engineering of fungi to enhance this compound production. For example, deletion of the sreA gene in Talaromyces marneffei led to increased this compound production, highlighting genetic manipulation as a viable strategy to boost siderophore yields for therapeutic applications .

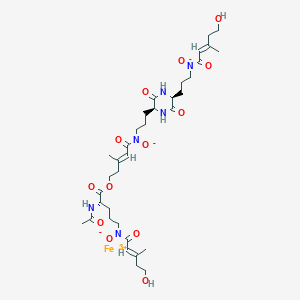

Eigenschaften

CAS-Nummer |

31418-71-0 |

|---|---|

Molekularformel |

C35H53FeN6O13 |

Molekulargewicht |

821.7 g/mol |

IUPAC-Name |

[(E)-5-[3-[(2S,5S)-5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) |

InChI |

InChI=1S/C35H53N6O13.Fe/c1-23(11-17-42)20-30(45)39(51)14-5-8-27-33(48)38-28(34(49)37-27)9-6-15-40(52)32(47)22-25(3)13-19-54-35(50)29(36-26(4)44)10-7-16-41(53)31(46)21-24(2)12-18-43;/h20-22,27-29,42-43H,5-19H2,1-4H3,(H,36,44)(H,37,49)(H,38,48);/q-3;+3/b23-20+,24-21+,25-22+;/t27-,28-,29-;/m0./s1 |

InChI-Schlüssel |

FQIVLXIUJLOKPL-DWZMLRRXSA-N |

SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3] |

Isomerische SMILES |

C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)/C=C(\C)/CCO)[O-])NC(=O)C)[O-])[O-])/CCO.[Fe+3] |

Kanonische SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3] |

Key on ui other cas no. |

31418-71-0 |

Synonyme |

coprogen |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.